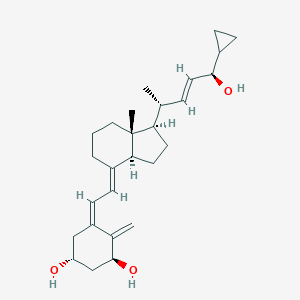

24R-Calcipotriol

Übersicht

Beschreibung

PRI 2202, also known as 24R-Calcipotriol, is a synthetic analog of Calcipotriol, which is a ligand of vitamin D receptor-like receptors. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. It is known for its ability to inhibit tumor cell growth and enhance the effects of other anticancer agents .

Vorbereitungsmethoden

Die Synthese von PRI 2202 beinhaltet die Verwendung von Vitamin-D-C-22-Benzothiazoylsulfonen und Seitenkettenaldehyden. Diese konvergente Strategie ermöglicht die Herstellung von fortgeschrittenen Zwischenprodukten. Die Syntheseroute umfasst mehrere Schritte, wie die Bildung des Benzothiazoylsulfon-Zwischenprodukts, gefolgt von seiner Reaktion mit dem Aldehyd, um das gewünschte Produkt zu bilden . Industrielle Produktionsverfahren für PRI 2202 sind nicht allgemein dokumentiert, aber die Synthese erfordert typischerweise eine präzise Kontrolle der Reaktionsbedingungen, um die gewünschte Stereochemie und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

PRI 2202 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von PRI 2202 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydroxylierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

PRI 2202 wurde ausgiebig auf seine potenziellen Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Referenzverbindung zur Untersuchung der Wirkungen von Vitamin-D-Analoga verwendet. In der Biologie und Medizin hat PRI 2202 vielversprechende Ergebnisse bei der Hemmung des Wachstums verschiedener Krebszelllinien gezeigt, darunter humane Brustkrebszellen (MCF-7) und Leukämiezellen (HL-60). Es wurde auch auf seine Fähigkeit untersucht, die Wirkungen anderer Krebsmittel wie Cisplatin und Doxorubicin zu verstärken .

Wirkmechanismus

Der Wirkmechanismus von PRI 2202 beinhaltet seine Interaktion mit Vitamin-D-Rezeptor-ähnlichen Rezeptoren. Durch die Bindung an diese Rezeptoren kann PRI 2202 die Expression von Genen regulieren, die an der Zelldifferenzierung und -proliferation beteiligt sind. Diese Regulation führt zur Hemmung des Tumorzellwachstums und zur Verstärkung der Wirkungen anderer Krebsmittel. Zu den molekularen Zielstrukturen und Signalwegen, die an diesem Prozess beteiligt sind, gehören der Vitamin-D-Rezeptor-Signalweg und die nachgeschalteten Signalkaskaden, die den Zellzyklusfortschritt und die Apoptose steuern .

Wirkmechanismus

The mechanism of action of PRI 2202 involves its interaction with vitamin D receptor-like receptors. By binding to these receptors, PRI 2202 can regulate the expression of genes involved in cell differentiation and proliferation. This regulation leads to the inhibition of tumor cell growth and the enhancement of the effects of other anticancer agents. The molecular targets and pathways involved in this process include the vitamin D receptor pathway and the downstream signaling cascades that control cell cycle progression and apoptosis .

Vergleich Mit ähnlichen Verbindungen

PRI 2202 ähnelt anderen Vitamin-D-Analoga wie Calcipotriol (PRI 2201) und Tacalcitol (PRI 2191). Es wurde gezeigt, dass PRI 2202 eine stärkere antiproliferative Aktivität auf bestimmte Krebszelllinien wie die humane Brustkrebszelllinie MCF-7 im Vergleich zu seinen Analoga aufweist . Diese einzigartige Eigenschaft macht PRI 2202 zu einer wertvollen Verbindung für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen. Andere ähnliche Verbindungen sind PRI 2205, ein geometrisches Analogon von Calcipotriol, und PRI 2191, ein weiteres diastereomeres Analogon .

Biologische Aktivität

24R-Calcipotriol is a synthetic analog of vitamin D3, primarily known for its application in dermatology, particularly in the treatment of psoriasis. As a potent ligand for the vitamin D receptor (VDR), it modulates various biological processes, including cell proliferation, differentiation, and immune responses. This article delves into the biological activities of this compound, highlighting its therapeutic potential through various studies and findings.

This compound exerts its effects by binding to the VDR, which is expressed in keratinocytes and other skin cells. This interaction regulates gene expression associated with keratinocyte proliferation and differentiation, contributing to the maintenance of skin barrier function. Under conditions such as skin injury or inflammation, the production of calcitriol (the active form of vitamin D) increases, further enhancing VDR-target gene expression involved in wound healing and antimicrobial defense .

Effects on Keratinocytes

Research indicates that this compound significantly influences keratinocyte behavior:

- Proliferation : In normal human keratinocytes (NHK), low concentrations of this compound (up to 1 µM) do not adversely affect cell proliferation. However, higher concentrations (10-100 µM) can be cytotoxic .

- Differentiation : The compound enhances differentiation markers in keratinocytes, promoting a more organized and functional epidermal layer.

- Antimicrobial Activity : Treatment with this compound has been shown to increase the expression of antimicrobial peptides, such as cathelicidin (hCAP18), which are crucial for skin defense against pathogens .

Wound Healing Properties

A notable study highlighted the wound healing capabilities of this compound. In a model using recessive dystrophic epidermolysis bullosa (RDEB) keratinocytes, treatment with this compound improved scratch closure rates by up to two-fold compared to untreated cells. The secretome from treated cells exhibited enhanced antimicrobial properties, suggesting a dual role in promoting healing while providing infection resistance .

Antineoplastic Effects

Emerging evidence suggests that this compound may possess anti-neoplastic properties. In vitro studies demonstrated that it could suppress the clonogenicity and proliferation of tumor cells derived from RDEB patients. This finding opens avenues for exploring its potential in cancer therapies, particularly in skin-related malignancies .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| Keratinocyte Proliferation | No negative impact | Up to 1 µM |

| Keratinocyte Differentiation | Enhanced differentiation markers | Low concentrations |

| Antimicrobial Activity | Increased hCAP18 expression | Treatment-dependent |

| Wound Healing | Improved scratch closure | Low concentrations |

| Antineoplastic Activity | Suppression of tumor cell growth | Variable |

Table 2: Concentration-Dependent Effects on hCAP18 Expression

| Cell Line | Basal hCAP18 Expression | hCAP18 Expression Post-Treatment (100 nM) |

|---|---|---|

| RDEB-1 | Low | Significant increase |

| RDEB-2 | Very Low | ~150-fold enhancement |

| RDEB-3 | Low | Comparable to NHK levels |

| NHK | Normal | Baseline levels maintained |

Case Study: Efficacy in RDEB Patients

In a single-patient observation study involving an RDEB patient treated with this compound, significant improvements were noted in wound healing and skin integrity. The patient exhibited enhanced antimicrobial activity alongside reduced inflammation markers post-treatment. This case underscores the potential for repurposing this compound beyond psoriasis treatment into broader dermatological applications.

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-CIJZWTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112827-99-3 | |

| Record name | Calcipotriol, 24R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIPOTRIOL, 24R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main finding of the research regarding the antitumor effect of 24R-Calcipotriol (PRI-2202) in combination with lower doses of cytostatics?

A1: The research primarily investigated if combining this compound with reduced doses of cytostatics could enhance antitumor activity while minimizing toxicity. While in vitro studies showed a synergistic effect between this compound and low-dose cytostatics, this did not consistently translate to in vivo models. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.